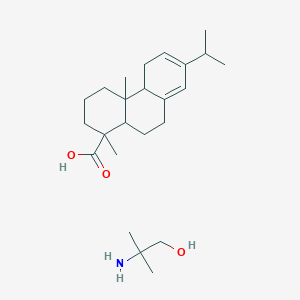

Pimaric acid (L)

CAS No.: 6980-90-1

Cat. No.: VC17967584

Molecular Formula: C24H41NO3

Molecular Weight: 391.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6980-90-1 |

|---|---|

| Molecular Formula | C24H41NO3 |

| Molecular Weight | 391.6 g/mol |

| IUPAC Name | 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid;2-amino-2-methylpropan-1-ol |

| Standard InChI | InChI=1S/C20H30O2.C4H11NO/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;1-4(2,5)3-6/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);6H,3,5H2,1-2H3 |

| Standard InChI Key | FYKCISRKXFIEQD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C.CC(C)(CO)N |

Introduction

Chemical Identity and Stereochemical Configuration

Structural Characterization

Pimaric acid (L) possesses the molecular formula with a molecular weight of 302.46 g/mol . Its IUPAC name is (1R,4aR,4bS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid . The structure features three fused cyclohexane rings with trans-fused junctions and a vinyl group at C7 (Figure 1) . X-ray crystallography reveals that the two methyl groups on the cyclohexane rings occupy axial positions, contributing to its distinctive conformational stability .

Table 1: Key Physicochemical Properties of Pimaric Acid (L)

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 79-54-9 | |

| Melting Point | 162–164°C | |

| Optical Rotation () | +113° (chloroform) | |

| Solubility | DMSO, ethanol, acetone (>100 mg/mL) | |

| pKa | 4.80 |

Stereochemical Relationships

Critical studies by Edwards and Howe (1959) resolved the stereochemical ambiguities between pimaric acid enantiomers . Key findings include:

-

C7 Epimerization: Pimaric acid (L) and dextropimaric acid differ solely in configuration at C7, as demonstrated through hydrogenation and lactonization experiments .

-

Ring Conformations: The A/B ring junction adopts a trans-decalin configuration, while the C13 vinyl group influences reactivity in acid-catalyzed cyclizations .

-

Optical Activity: The levorotatory form exhibits in chloroform, contrasting with dextropimaric acid's .

Natural Occurrence and Biosynthesis

Botanical Sources

Pimaric acid (L) occurs natively in:

Biosynthetic Pathway

The compound originates from geranylgeranyl pyrophosphate (GGPP) through a series of cyclizations and oxidations:

-

Cyclization: GGPP → abietadienyl cation via class I diterpene synthase

-

Rearrangement: Hydride shifts at C13 and C15 generate the pimaradiene skeleton

-

Oxidation: C18 methyl oxidation to carboxylic acid by cytochrome P450 enzymes

Table 2: Comparative Analysis of Pimaric Acid Enantiomers

| Property | Pimaric Acid (L) | Dextropimaric Acid |

|---|---|---|

| CAS Number | 79-54-9 | 127-27-5 |

| Natural Source | Pinus palustris | Pinus maritima |

| Specific Rotation | +113° | +87.3° |

| Melting Point | 162–164°C | 217–219°C |

| BK Channel Activation | Moderate (EC50 5 μM) | Potent (EC50 1 μM) |

Synthetic and Analytical Methodologies

Chemical Synthesis

While typically isolated from natural sources, stereoselective synthesis routes include:

-

Acid-Catalyzed Isomerization: Treatment of abietic acid with HCl gas yields 28% Pimaric acid (L)

-

Hydrogenation: Selective reduction of Δ13 double bond using Adams' catalyst (PtO2) in acetic acid

-

Lactonization: Concentrated H2SO4 induces γ-lactone formation (m.p. 105–106°C)

Analytical Characterization

Modern techniques for identification and quantification:

-

GC-MS: TMS derivative (C23H38O2Si) shows base peak at m/z 374.63

-

X-ray Crystallography: Space group P212121 with unit cell parameters a=6.823 Å, b=12.476 Å, c=20.109 Å

-

NMR: Characteristic signals at δ 5.35 (H-14 vinyl), 1.25 ppm (C4a methyl)

Industrial and Pharmaceutical Applications

Traditional Uses

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume